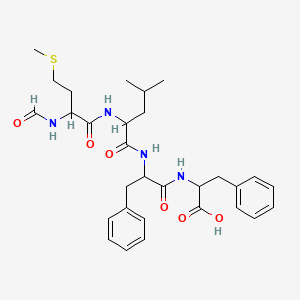

For-met-leu-phe-phe-OH

Description

Properties

IUPAC Name |

2-[[2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N4O6S/c1-20(2)16-24(32-27(36)23(31-19-35)14-15-41-3)28(37)33-25(17-21-10-6-4-7-11-21)29(38)34-26(30(39)40)18-22-12-8-5-9-13-22/h4-13,19-20,23-26H,14-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38)(H,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJENNOWAVBNNNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCSC)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemoattractant N-Formylmethionyl-leucyl-phenylalanine (fMLP): A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formylmethionyl-leucyl-phenylalanine (fMLP) is a potent bacterial-derived tripeptide that plays a crucial role in the innate immune response by acting as a powerful chemoattractant for phagocytic leukocytes, particularly neutrophils. Its ability to guide these cells to sites of infection and trigger a cascade of inflammatory responses makes it a focal point in the study of immunology, inflammation, and drug development. This technical guide provides a comprehensive overview of the mechanism of action of fMLP, from its interaction with specific cell surface receptors to the intricate downstream signaling pathways that orchestrate a diverse range of cellular functions. Detailed, field-proven protocols for key experimental assays are provided to enable researchers to effectively study fMLP-mediated cellular responses.

Introduction: fMLP as a "Find-Me" Signal

In the complex theater of the immune system, the ability of immune cells to swiftly and accurately navigate to sites of microbial invasion or tissue damage is paramount. N-formylmethionyl-leucyl-phenylalanine (fMLP) serves as a critical "find-me" signal, originating from bacteria and mitochondria of damaged tissues.[1] This N-formylated peptide acts as a potent chemoattractant, guiding phagocytic cells like neutrophils and macrophages to the source of the signal, thereby initiating an inflammatory response to combat infection and clear cellular debris.[1]

The significance of fMLP extends beyond its role as a simple chemoattractant. It is a key activator of a wide array of cellular functions in neutrophils, including degranulation (the release of antimicrobial enzymes), and the production of reactive oxygen species (ROS) in a process known as the respiratory burst.[1][2] These actions are fundamental to the microbicidal activity of neutrophils and the overall inflammatory process. Understanding the intricate mechanisms by which fMLP elicits these responses is crucial for the development of novel therapeutic strategies for a variety of inflammatory diseases and for modulating the immune response in various pathological conditions.

The Gateway: Formyl Peptide Receptors (FPRs)

The biological effects of fMLP are mediated through its interaction with a specific family of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[3][4] In humans, this family consists of three members: FPR1, FPR2 (also known as ALX/FPR2), and FPR3.

FPR1 , the high-affinity receptor for fMLP, is the primary focus of this guide.[5][6] It is abundantly expressed on phagocytic leukocytes, including neutrophils and monocytes.[6] The binding of fMLP to FPR1 initiates a conformational change in the receptor, triggering the activation of intracellular signaling cascades.[7]

FPR2 and FPR3 exhibit a lower affinity for fMLP but are activated by a broader range of ligands, including other formylated peptides, non-formylated peptides, and lipid mediators.[4] While they also play roles in inflammation and immunity, their specific functions in response to fMLP are less pronounced compared to FPR1.

The interaction between fMLP and FPR1 is highly specific and serves as the initial trigger for the downstream signaling events that ultimately dictate the cellular response.

The Core Machinery: G Protein-Coupled Receptor (GPCR) Signaling

Upon binding of fMLP to FPR1, the receptor activates an associated heterotrimeric G protein of the Gi subfamily.[8][9] This activation initiates a canonical GPCR signaling cascade:

-

G Protein Activation: The binding of fMLP to FPR1 induces a conformational change in the receptor, which in turn catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gi protein.[9]

-

Subunit Dissociation: The GTP-bound Gαi subunit dissociates from the Gβγ dimer.[9]

-

Downstream Effector Modulation: Both the Gαi-GTP and the Gβγ dimer are now free to interact with and modulate the activity of various downstream effector proteins, thereby propagating the signal within the cell.[9]

This initial signal transduction event is a critical juncture that leads to the activation of multiple, interconnected signaling pathways.

Figure 1: fMLP-induced G protein activation cascade.

Key Downstream Signaling Pathways

The activation of the Gi protein by the fMLP-FPR1 complex triggers a cascade of intracellular signaling events, primarily through the activation of Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K), and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are not linear but rather form a complex, interconnected network that ultimately orchestrates the diverse cellular responses to fMLP.

Phospholipase C (PLC) Pathway and Calcium Mobilization

The Gβγ subunit released from the activated Gi protein stimulates the activity of Phospholipase C-β (PLCβ).[8][10]

-

PIP2 Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][11]

-

IP3-Mediated Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytosol.[8][11]

-

DAG-Mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates Protein Kinase C (PKC).[8][11]

The transient increase in intracellular calcium is a critical signal for many fMLP-induced responses, including chemotaxis, degranulation, and the activation of the respiratory burst.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The Gβγ dimer also activates the p101/p84 regulatory subunits of PI3Kγ, a key enzyme in this pathway.

-

PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[11]

-

Akt Activation: PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This recruitment to the membrane leads to the phosphorylation and activation of Akt by other kinases.[11]

The PI3K/Akt pathway is crucial for regulating cell survival, proliferation, and, in the context of neutrophils, chemotaxis and the respiratory burst.

Mitogen-Activated Protein Kinase (MAPK) Pathways

fMLP stimulation also leads to the activation of several MAPK cascades, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. The activation of these pathways is complex and can be initiated by both the Gαi and Gβγ subunits through various intermediate signaling molecules, including Ras and Raf kinases.[12]

-

ERK Pathway: The ERK pathway is primarily involved in cell proliferation and differentiation, but in neutrophils, it also plays a role in chemotaxis and degranulation.[12][13]

-

p38 MAPK Pathway: The p38 MAPK pathway is a key regulator of inflammatory responses and is essential for fMLP-induced chemotaxis and the production of pro-inflammatory cytokines.[14]

The coordinated activation of these signaling pathways results in a multifaceted cellular response to fMLP.

Figure 2: Overview of fMLP signaling pathways in neutrophils.

Cellular Responses to fMLP

The activation of the aforementioned signaling pathways culminates in a variety of critical cellular responses in neutrophils:

| Cellular Response | Key Signaling Pathways Involved | Primary Function |

| Chemotaxis | PI3K/Akt, p38 MAPK, Calcium signaling | Directed migration towards the source of fMLP (site of infection/inflammation).[14] |

| Degranulation | PLC/PKC, ERK MAPK | Release of antimicrobial proteins and enzymes from granules to kill pathogens.[8] |

| Respiratory Burst | PLC/PKC, PI3K/Akt, p38 MAPK | Production of reactive oxygen species (ROS) to kill invading microorganisms.[8][15] |

| Phagocytosis | Multiple pathways | Engulfment of pathogens and cellular debris. |

| Cytokine Production | MAPK pathways | Modulation of the inflammatory response. |

Experimental Protocols for Studying fMLP's Mechanism of Action

To investigate the effects of fMLP on neutrophil function, a variety of in vitro assays are employed. The following sections provide detailed, step-by-step methodologies for some of the most common and critical experiments.

Neutrophil Isolation from Human Whole Blood

A prerequisite for most in vitro studies of fMLP is the isolation of a pure and viable population of neutrophils. This protocol describes a standard method using dextran sedimentation and density gradient centrifugation.[11][16]

Materials:

-

Anticoagulated (e.g., with EDTA) whole human blood

-

Dextran T-500 solution (3% in 0.9% NaCl)

-

Ficoll-Paque PLUS

-

Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺

-

HBSS with Ca²⁺/Mg²⁺

-

Red Blood Cell (RBC) Lysis Buffer (e.g., 0.83% NH₄Cl)

-

Fetal Bovine Serum (FBS)

-

Trypan Blue solution

-

Centrifuge, sterile tubes, pipettes

Protocol:

-

Dextran Sedimentation: Mix 1 part of 3% dextran solution with 4 parts of whole blood in a sterile tube. Invert gently to mix and let the tube stand at room temperature for 20-30 minutes to allow red blood cells to sediment.

-

Leukocyte-Rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer and transfer it to a new sterile tube.

-

Density Gradient Centrifugation: Carefully layer the leukocyte-rich plasma onto an equal volume of Ficoll-Paque PLUS in a new centrifuge tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Neutrophil Layer Collection: After centrifugation, you will observe distinct layers. Carefully aspirate and discard the top layers (plasma, mononuclear cells). The layer containing neutrophils is located above the red blood cell pellet. Collect the neutrophil layer.

-

Red Blood Cell Lysis: Resuspend the collected neutrophils in a small volume of HBSS without Ca²⁺/Mg²⁺. Add RBC Lysis Buffer and incubate for 5-10 minutes at room temperature with gentle mixing.

-

Washing: Add an excess of HBSS without Ca²⁺/Mg²⁺ to stop the lysis. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice more with HBSS without Ca²⁺/Mg²⁺.

-

Cell Counting and Viability: Resuspend the final neutrophil pellet in HBSS with Ca²⁺/Mg²⁺ and 0.5% FBS. Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. A purity of >95% is generally expected.

Figure 3: Workflow for neutrophil isolation from whole blood.

Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay measures the directed migration of neutrophils towards a chemoattractant, such as fMLP.[2][5]

Materials:

-

Isolated human neutrophils

-

Chemotaxis chamber (e.g., 96-well Transwell plate with 3-5 µm pore size polycarbonate membrane)

-

Assay buffer (e.g., HBSS with 0.5% BSA)

-

fMLP stock solution

-

Detection reagent (e.g., Calcein-AM or a cell viability reagent)

-

Plate reader (fluorescence or luminescence)

Protocol:

-

Prepare Chemoattractant Gradient: Add assay buffer containing different concentrations of fMLP (e.g., 0.1 nM to 100 nM) to the lower wells of the chemotaxis chamber. Include a negative control with assay buffer only.

-

Cell Seeding: Resuspend the isolated neutrophils in assay buffer at a concentration of 1-2 x 10⁶ cells/mL. Place the Transwell inserts into the wells and add the neutrophil suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow the neutrophils to migrate through the pores towards the chemoattractant.

-

Quantification of Migrated Cells:

-

Carefully remove the inserts.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring their ATP content using a luminescent assay, or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the bottom well.

-

-

Data Analysis: Plot the number of migrated cells (or fluorescence/luminescence signal) against the concentration of fMLP to generate a dose-response curve.

Calcium Flux Assay

This assay measures the fMLP-induced increase in intracellular calcium concentration using a fluorescent calcium indicator.[17]

Materials:

-

Isolated human neutrophils

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺)

-

fMLP stock solution

-

Flow cytometer or fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Dye Loading: Resuspend neutrophils in assay buffer at 1-5 x 10⁶ cells/mL. Add the calcium indicator dye (e.g., 1-5 µM Fura-2 AM) and a similar concentration of Pluronic F-127 (to aid in dye solubilization). Incubate at 37°C for 30-45 minutes in the dark.

-

Washing: Wash the cells twice with assay buffer to remove extracellular dye.

-

Cell Resuspension: Resuspend the cells in assay buffer at an appropriate concentration for the detection instrument.

-

Measurement:

-

Flow Cytometry: Acquire a baseline fluorescence reading for a short period. Then, add fMLP to the cell suspension and continue acquiring data to record the change in fluorescence over time.

-

Plate Reader: Dispense the cell suspension into a black-walled, clear-bottom 96-well plate. Use the plate reader's injector to add fMLP to the wells while simultaneously recording the fluorescence signal over time.

-

-

Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at two different wavelengths (for ratiometric dyes like Fura-2) is plotted against time to visualize the calcium flux.

Respiratory Burst (ROS Production) Assay

This assay quantifies the production of reactive oxygen species (ROS) by neutrophils upon stimulation with fMLP. Two common methods are presented here.

This spectrophotometric assay measures the production of superoxide anion (O₂⁻).[18]

Materials:

-

Isolated human neutrophils

-

Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺)

-

Cytochrome c solution (from horse heart)

-

fMLP stock solution

-

Superoxide dismutase (SOD) as a control

-

Spectrophotometer

Protocol:

-

Assay Setup: In a 96-well plate, add neutrophils (e.g., 1 x 10⁵ cells/well), cytochrome c solution (e.g., 50-100 µM), and either assay buffer or SOD (for the negative control).

-

Stimulation: Add fMLP to the appropriate wells to initiate the respiratory burst.

-

Measurement: Immediately begin reading the absorbance at 550 nm kinetically for 15-30 minutes at 37°C.

-

Data Analysis: The rate of change in absorbance over time is proportional to the rate of superoxide production. The SOD-inhibitable portion of the cytochrome c reduction represents the specific superoxide production.

This highly sensitive assay measures the total extracellular ROS production.[19]

Materials:

-

Isolated human neutrophils

-

Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺)

-

Isoluminol solution

-

Horseradish peroxidase (HRP)

-

fMLP stock solution

-

Luminometer

Protocol:

-

Assay Setup: In a white 96-well plate, add neutrophils, isoluminol, and HRP.

-

Stimulation: Place the plate in the luminometer and inject fMLP into the wells.

-

Measurement: Immediately begin measuring the chemiluminescence signal over time.

-

Data Analysis: The light emission is proportional to the amount of ROS produced. The data is typically presented as a kinetic curve of relative light units (RLU) over time.

Conclusion

N-Formylmethionyl-leucyl-phenylalanine remains a cornerstone for understanding the fundamental processes of innate immunity and inflammation. Its well-defined mechanism of action, from receptor binding to the orchestration of complex cellular responses, provides a robust model for studying leukocyte biology. The experimental protocols detailed in this guide offer a practical framework for researchers to dissect the intricacies of fMLP-induced signaling and its physiological consequences. As our understanding of the nuances of inflammatory signaling continues to evolve, the study of fMLP will undoubtedly continue to provide valuable insights into human health and disease, paving the way for the development of novel therapeutic interventions.

References

-

fMLP Signaling in Neutrophils. (n.d.). QIAGEN. Retrieved from [Link]

-

Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. (2011). The Journal of Immunology, 187(11), 5945-5954. [Link]

-

Neutrophil Assays. (n.d.). Charles River. Retrieved from [Link]

-

Neutrophil Chemotaxis Assay. (n.d.). Charles River. Retrieved from [Link]

-

Mechanisms and Modulation of Formyl-Methionyl-Leucyl-Phenylalanine (fMLP)-induced Ca2+ Mobilization in Human Neutrophils. (1995). Japanese Journal of Pharmacology, 68(3), 255-263. [Link]

-

Binding of fMLFII to FPR1 and FPR2 a Overall binding modes of fMLFII in... (n.d.). ResearchGate. Retrieved from [Link]

-

The Differential Reactive Oxygen Species Production of Tear Neutrophils in Response to Various Stimuli In Vitro. (2020). International Journal of Molecular Sciences, 21(15), 5483. [Link]

-

N-Formylmethionyl-leucyl-phenylalanine. (n.d.). In Wikipedia. Retrieved from [Link]

-

The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. (2021). Frontiers in Immunology, 12, 636663. [Link]

-

Increased expression of formyl peptide receptor-1 by basophils from patients with mastocytosis. (2024). The Journal of Allergy and Clinical Immunology: In Practice. [Link]

-

fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils. (2015). Mediators of Inflammation, 2015, 859386. [Link]

-

Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. (1993). Peptide Research, 6(4), 186-191. [Link]

-

Does anyone have experience with fMLP as a neutrophil chemoattractant in a transmigration assay? (2020). ResearchGate. Retrieved from [Link]

-

Measurement of Oxidative Burst in Neutrophils. (2013). In Methods in Molecular Biology (Vol. 1031, pp. 115-127). Humana Press. [Link]

-

G protein-coupled receptor. (n.d.). In Wikipedia. Retrieved from [Link]

-

FMLP activates Ras and Raf in human neutrophils. Potential role in activation of MAP kinase. (1995). The Journal of Clinical Investigation, 95(4), 1497-1503. [Link]

-

The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. (2012). Molecules, 17(12), 14339-14363. [Link]

-

Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. (2011). The Journal of Immunology, 187(11), 5945-5954. [Link]

-

N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr. (1999). The Journal of Experimental Medicine, 190(7), 971-982. [Link]

-

Signaling through G protein coupled receptors. (2013). Cell Communication and Signaling, 11, 59. [Link]

-

Calcium flux in neutrophils stimulated with either 10⁻⁷ M fMLP (♦) or 1... (n.d.). ResearchGate. Retrieved from [Link]

-

Flow Cytometric Investigation of Neutrophil Oxidative Burst and Apoptosis in Physiological and Pathological Situations. (2020). International Journal of Molecular Sciences, 21(23), 9069. [Link]

-

Isoluminol-enhanced chemiluminescence: a sensitive method to study the release of superoxide anion from human neutrophils. (1991). Journal of Immunological Methods, 142(2), 225-231. [Link]

-

The Role of p38 MAPK in Neutrophil Functions: Single Cell Chemotaxis and Surface Marker Expression. (2015). Annals of Biomedical Engineering, 43(8), 1935-1947. [Link]

-

Formyl peptide receptor 1. (n.d.). In Wikipedia. Retrieved from [Link]

-

A sensitive flow cytometric method for measuring the oxidative burst. (1995). Journal of Immunological Methods, 185(2), 233-241. [Link]

-

fMLP-stimulated release of reactive oxygen species from adherent leukocytes increases microvessel permeability. (2006). American Journal of Physiology-Heart and Circulatory Physiology, 290(5), H2078-H2085. [Link]

-

Live-cell imaging; Calcium imaging with Fura-2. (2024). protocols.io. Retrieved from [Link]

-

The Application of Dextran Sedimentation as an Initial Step in Neutrophil Purification Promotes Their Stimulation, due to the Presence of Monocytes. (2014). Journal of Immunology Research, 2014, 820237. [Link]

-

fMLP Signaling in Neutrophils. (n.d.). QIAGEN. Retrieved from [Link]

-

Activation of MAP kinase-activated protein kinase 2 in human neutrophils after phorbol ester or fMLP peptide stimulation. (1998). Journal of Leukocyte Biology, 64(6), 808-814. [Link]

Sources

- 1. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. clinmedjournals.org [clinmedjournals.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. On-Chip Evaluation of Neutrophil Activation and Neutrophil-Endothelial cell Interaction during Neutrophil Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of Neutrophil Chemokine Receptors by Staphylococcus aureus Supernate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. moodle2.units.it [moodle2.units.it]

- 15. bioquochem.com [bioquochem.com]

- 16. The Application of Dextran Sedimentation as an Initial Step in Neutrophil Purification Promotes Their Stimulation, due to the Presence of Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isoluminol-enhanced chemiluminescence: a sensitive method to study the release of superoxide anion from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: fMLP as a Pathogen-Associated Molecular Pattern (PAMP)

Executive Summary

N-formylmethionyl-leucyl-phenylalanine (fMLP) is the prototypical pathogen-associated molecular pattern (PAMP) used to interrogate the innate immune response.[1] Released by bacteria during protein synthesis and by damaged host mitochondria (as a DAMP), fMLP serves as a potent chemoattractant for phagocytes, specifically neutrophils and macrophages. This guide details the molecular pharmacology of the fMLP-FPR1 axis, delineates the signal transduction pathways governing chemotaxis versus oxidative burst, and provides rigorous experimental protocols for validating these responses in drug discovery and basic research.

Molecular Mechanism: The FPR1 Signaling Axis

Receptor Pharmacology

fMLP exerts its effects primarily through Formyl Peptide Receptor 1 (FPR1) , a G-protein coupled receptor (GPCR) of the

-

Ligand Recognition: The N-formyl group is critical for binding. It mimics the initiation codon of bacterial and mitochondrial protein synthesis, allowing the immune system to distinguish "non-self" or "damaged-self" from healthy host tissue.

-

G-Protein Coupling: Upon ligand binding, FPR1 undergoes a conformational change, exchanging GDP for GTP on the

subunit. This dissociates the heterotrimeric G-protein into

Signal Transduction Cascade

The downstream effects of fMLP are concentration-dependent and bifurcate into distinct pathways:

-

Chemotaxis (Low Concentration): Driven primarily by

subunits activating PI3K -

Oxidative Burst (High Concentration): Involves PLD, PKC isoforms, and assembly of the NADPH oxidase complex (NOX2).

Visualization: fMLP/FPR1 Signaling Pathway

The following diagram illustrates the bifurcation of signaling pathways upon fMLP binding.

Figure 1: Signal transduction cascade of fMLP via FPR1. Note the bifurcation into Calcium/PKC-mediated oxidative burst and PI3K-mediated chemotaxis.

Physiological Responses & Data Reference

Concentration-Dependent Functional Selectivity

Neutrophils exhibit a "hierarchy of response" to fMLP. Low concentrations trigger migration (chemotaxis), while high concentrations trigger degranulation and respiratory burst. This prevents tissue damage by ensuring toxic ROS are only released when the neutrophil has reached the high-concentration source (the bacterium).

Table 1: fMLP Pharmacology & Functional Parameters

| Parameter | Value / Range | Context | Reference |

| 0.5 – 3.0 nM | High-affinity binding site on human neutrophils. | [1] | |

| > 100 nM | Low-affinity receptor; promiscuous binding. | [1] | |

| ~1 nM | Directed migration occurs at low gradients. | [2] | |

| ~20 – 50 nM | Requires higher occupancy; associated with arrestin recruitment. | [2] | |

| Key Antagonist | Cyclosporin H | Highly selective FPR1 inverse agonist/antagonist. | [3] |

| Key Antagonist | Boc-2 | Pan-FPR antagonist (blocks FPR1 and FPR2). | [3] |

Experimental Framework: Validated Protocols

Protocol A: Calcium Mobilization Assay

Objective: Quantify immediate G-protein activation via intracellular

Reagents:

-

Fluo-4 AM (Cell permeant calcium indicator).

-

Assay Buffer: HBSS + 20 mM HEPES, 0.1% BSA (Endotoxin-free).

-

Probenecid (Inhibits anion transport to retain dye).

Step-by-Step Methodology:

-

Cell Prep: Isolate human neutrophils or use FPR1-transfected cell lines (e.g., HL-60 differentiated). Resuspend at

cells/mL in Assay Buffer. -

Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid for 30 min at 37°C in the dark.

-

Washing: Wash 2x with Assay Buffer to remove extracellular dye. Resuspend to final density.

-

Baseline: Measure fluorescence (Ex 494nm / Em 516nm) for 30 seconds to establish baseline.

-

Stimulation: Inject fMLP (10x concentrate) to achieve final concentrations (e.g., 0.1 nM to 1 µM).

-

Acquisition: Record kinetics for 120 seconds.

-

Note: The response is biphasic. A rapid spike (store release) occurs within 10-20s, followed by a sustained plateau (SOCE influx).

-

Validation Check: Pre-treat a control group with Cyclosporin H (1 µM) . Complete ablation of the Calcium signal confirms FPR1 specificity.

Protocol B: Under-Agarose Chemotaxis Assay

Objective: Distinguish between chemokinesis (random movement) and chemotaxis (directional movement).

Methodology:

-

Gel Prep: Prepare 1.2% agarose in HBSS/HEPES. Pour into petri dishes and allow to set.

-

Well Cutting: Punch three wells in a linear array, 2.4 mm apart.

-

Well A: Chemoattractant (fMLP, 10 nM).

-

Well B: Cells (

neutrophils). -

Well C: Buffer Control.

-

-

Incubation: Incubate for 2-3 hours at 37°C, 5%

. -

Analysis: Fix with methanol and stain (Wright-Giemsa). Measure the distance of the leading front toward Well A vs. Well C.

-

Chemotactic Index = (Distance to fMLP) / (Distance to Buffer).

-

Visualization: Experimental Workflow

The following diagram outlines the logical flow for characterizing a novel FPR1 antagonist using fMLP.

Figure 2: Screening workflow for FPR1 modulators. Note the counter-screen (ATP) is essential to rule out non-specific calcium signaling inhibitors.

Therapeutic Implications & Clinical Relevance

The fMLP-FPR1 axis is a "double-edged sword." While essential for bacterial clearance, excessive activation drives the pathogenesis of sepsis, ischemia-reperfusion injury, and acute respiratory distress syndrome (ARDS).

-

Sepsis: High circulating levels of fMLP (or mitochondrial formyl peptides released from necrotic tissue) cause systemic neutrophil activation. This leads to vascular leakage and organ failure rather than targeted bacterial killing.

-

Drug Targets:

-

Antagonists: Small molecules mimicking the Boc-2 scaffold are in development to dampen neutrophilic inflammation without completely ablating immune surveillance.

-

Biased Agonists: Compounds that induce chemotaxis (to recruit cells to infection) without triggering the destructive oxidative burst are a novel therapeutic frontier [4].

-

References

-

IUPHAR/BPS Guide to Pharmacology. Formyl peptide receptors: FPR1.[4][5] Accessed 2024.[6] Link

-

Dahlgren, C., et al. (2016). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Frontiers in Immunology. Link

-

Stenfeldt, A. L., et al. (2007). Cyclosporin H, a specific antagonist of the formyl peptide receptor 1.[7] Journal of Leukocyte Biology.[8] Link

-

Sundqvist, M., et al. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Proceedings of the National Academy of Sciences. Link

-

He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules.[3][4][5][6][8][9][10][11][12] Link

Sources

- 1. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are FPR1 antagonists and how do they work? [synapse.patsnap.com]

- 7. Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 9. Calcium efflux and influx in f-met-leu-phe (fMLP)-activated human neutrophils are chronologically distinct events - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Synthesis and Purification of For-Met-Leu-Phe-Phe-OH: A Detailed Application Note for Researchers

This comprehensive guide provides a detailed protocol for the synthesis and purification of the pentapeptide For-Met-Leu-Phe-Phe-OH. This peptide is a potent chemoattractant and plays a significant role in immunological research. The following protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of For-Met-Leu-Phe-Phe-OH

N-formylmethionyl-leucyl-phenylalanyl-phenylalanine (For-Met-Leu-Phe-Phe-OH) is a synthetic peptide that mimics bacterial proteins. The N-terminal formylation of methionine is a key characteristic of proteins synthesized by bacteria, and this feature is recognized by the innate immune system of mammals, triggering a range of inflammatory and immune responses.[1] Consequently, For-Met-Leu-Phe-Phe-OH and related formylated peptides are invaluable tools in studying inflammation, chemotaxis, and the mechanisms of host-pathogen interactions.

This guide will detail the chemical synthesis of this peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a robust and widely used methodology.[2] We will then cover the critical steps of peptide cleavage from the solid support, followed by purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to achieve a high degree of purity.

Solid-Phase Peptide Synthesis (SPPS) of For-Met-Leu-Phe-Phe-OH

SPPS allows for the stepwise assembly of amino acids on a solid support, or resin, which simplifies the purification process at each step by allowing for the removal of excess reagents and by-products through simple filtration and washing.[2][3]

Principle of Fmoc-Based SPPS

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[4] This protecting group is removed by treatment with a mild base, typically piperidine in dimethylformamide (DMF), while the side-chain protecting groups are acid-labile and remain intact until the final cleavage step.[5]

Materials and Reagents

| Reagent | Purpose |

| Resin | |

| Pre-loaded Fmoc-Phe-Wang resin | Solid support for peptide synthesis, yielding a C-terminal carboxylic acid.[6] |

| Amino Acids | |

| Fmoc-Phe-OH | |

| Fmoc-Leu-OH | |

| Fmoc-Met-OH | |

| Coupling Reagents | |

| HBTU/HOBt or HATU | Activating agents for carboxyl groups to facilitate amide bond formation. |

| DIPEA | Base to neutralize the protonated amine and facilitate coupling. |

| Deprotection Reagent | |

| 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus.[7] |

| Formylation Reagent | |

| Acetic anhydride/Formic acid | For the formylation of the N-terminal methionine.[1] |

| Solvents | |

| DMF | Primary solvent for washing and reactions. |

| DCM | Solvent for resin swelling and washing. |

| Methanol | For resin washing. |

SPPS Workflow Diagram

Caption: Automated Solid-Phase Peptide Synthesis Cycle.

Detailed Synthesis Protocol

-

Resin Preparation: Start with a pre-loaded Fmoc-Phe-Wang resin. Swell the resin in DMF for 30 minutes in a reaction vessel.[6]

-

Fmoc Deprotection: Remove the Fmoc group from the phenylalanine on the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (3 times) and DCM (3 times) to remove piperidine and by-products.[4]

-

Amino Acid Coupling (Phenylalanine):

-

In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid mixture to activate it.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Rationale: Using an excess of reagents drives the reaction to completion. HBTU/HOBt is a standard and efficient coupling cocktail that minimizes side reactions.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove unreacted reagents.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for the coupling of Fmoc-Leu-OH and then Fmoc-Met-OH.

-

N-terminal Formylation:

-

After the final Fmoc deprotection of the N-terminal methionine, wash the resin thoroughly.

-

Prepare a fresh solution of acetic anhydride (10 equivalents) and formic acid (10 equivalents) in DMF.

-

Add this solution to the resin and react for 2 hours.[1]

-

Rationale: This on-resin formylation is a straightforward method to introduce the formyl group at the N-terminus.[1][8]

-

-

Final Wash: Wash the resin with DMF (3 times), DCM (3 times), and finally with methanol (3 times) before drying it under vacuum.

Peptide Cleavage and Deprotection

The synthesized peptide must be cleaved from the resin support, and the acid-labile side-chain protecting groups must be removed.[9]

Challenges with Methionine-Containing Peptides

Methionine's thioether side chain is susceptible to oxidation to methionine sulfoxide during the acidic cleavage step.[10][11] It can also undergo S-alkylation. To prevent these side reactions, a carefully formulated cleavage cocktail containing scavengers is essential.[10][12]

Cleavage Cocktail

| Component | Volume % | Purpose |

| Trifluoroacetic Acid (TFA) | 94% | Cleaves the peptide from the resin and removes acid-labile protecting groups.[13] |

| Triisopropylsilane (TIS) | 1% | Scavenges carbocations generated during cleavage.[13] |

| Water | 2.5% | Acts as a scavenger.[13] |

| 1,2-Ethanedithiol (EDT) | 2.5% | Protects methionine from oxidation.[14] |

A specialized cleavage cocktail, Reagent H (TFA 81%, phenol 5%, thioanisole 5%, 1,2-ethanedithiol 2.5%, water 3%, dimethylsulfide 2%, ammonium iodide 1.5% w/w), is also highly effective for methionine-containing peptides.[14][15]

Cleavage Protocol

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification by Reverse-Phase HPLC

The crude peptide product will contain various impurities, such as deletion sequences and incompletely deprotected peptides.[16] RP-HPLC is the standard method for purifying peptides to a high degree of homogeneity.[16][17]

Principle of RP-HPLC

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (usually acetonitrile) concentration.[16]

Purification Workflow Diagram

Caption: Peptide Purification and Analysis Workflow.

HPLC Parameters

| Parameter | Condition |

| Column | Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 20-60% B over 40 minutes (This is a starting point and should be optimized) |

| Flow Rate | 10-20 mL/min (depending on column dimensions) |

| Detection | UV at 220 nm and 280 nm |

Purification Protocol

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. Filter the sample through a 0.22 µm filter to remove any particulate matter.[18]

-

Method Development: It is highly recommended to first perform an analytical run on a smaller scale to determine the optimal gradient for separation.

-

Preparative Run: Inject the filtered sample onto the equilibrated preparative RP-HPLC system.

-

Fraction Collection: Collect fractions corresponding to the major peak, which should be the target peptide.[17]

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.

-

Pooling and Lyophilization: Pool the fractions that meet the desired purity level (typically >95%). Freeze the pooled fractions and lyophilize to obtain the pure peptide as a white, fluffy powder.

Characterization and Quality Control

To ensure the integrity of the synthesized peptide, rigorous characterization is necessary.

Analytical Techniques

| Technique | Purpose | Expected Result for For-Met-Leu-Phe-Phe-OH |

| Analytical RP-HPLC | Determine purity | A single major peak (>95% area) |

| Mass Spectrometry (e.g., ESI-MS) | Confirm molecular weight | Observed mass should match the calculated mass (C34H47N5O6S, MW: 669.84 g/mol ) |

| Amino Acid Analysis | Confirm amino acid composition | Correct ratios of Met, Leu, and Phe |

Example Data

| Analysis | Result |

| Purity (Analytical HPLC) | 98.5% |

| Molecular Weight (ESI-MS) | [M+H]+ = 670.33 (Calculated: 670.33) |

Conclusion

The protocols outlined in this application note provide a robust framework for the successful synthesis and purification of For-Met-Leu-Phe-Phe-OH. By understanding the rationale behind each step, particularly the precautions taken for the methionine residue and the principles of SPPS and RP-HPLC, researchers can confidently produce high-quality peptide for their scientific investigations. Adherence to these guidelines will ensure the generation of reliable and reproducible data in studies of immunology and drug development.

References

-

Al-Warhi, T., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]

-

Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. Available at: [Link]

-

de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Kreutzer, A. G., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

-

Lee, Y., & Lee, Y. (2023). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. Available at: [Link]

-

Chemistry Stack Exchange. (2019). Purification of Solid Phase Synthesized Peptide. Available at: [Link]

-

Poli, J., et al. (2018). Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. ACS Chemical Biology, 13(5), 1279-1285. Available at: [Link]

-

Dahiya, R., & Pathak, D. (2007). Synthesis of Novel Peptides Using Unusual Amino Acids. Molecules, 12(4), 843-855. Available at: [Link]

-

Protocol Exchange. (2016). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Available at: [Link]

-

Agilent. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents... Available at: [Link]

-

ChemistryViews. (2023). Fast On-Resin N-Formylation of Peptides. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fMet-Leu-Phe. Available at: [Link]

-

KnauerHPLC. (2016). 10 Things you Need to Know about Biochromatography - FPLC vs HPLC. YouTube. Available at: [Link]

-

CEM Corporation. (2026). Webinar: Massive Waste Reduction in the Synthesis and Purification of Challenging Peptides. Available at: [Link]

-

BUCHI. (2025). How can you easily purify peptides and small proteins? YouTube. Available at: [Link]

-

Biotage. (2023). How to handle peptides that contain methionine. Available at: [Link]

-

PubMed. (1991). Development of HPLC methods for the purification and analysis of plasma membrane glycoproteins. Available at: [Link]

-

PubMed. (1986). Purification and characterization of peptides with corticotropin-releasing factor activity from porcine hypothalami. Available at: [Link]

-

Biotage. (2023). What is solid phase peptide synthesis?. Available at: [Link]

-

Proceedings of the National Academy of Sciences. (2018). Formylation facilitates the reduction of oxidized initiator methionines. Available at: [Link]

-

ResearchGate. (2025). Solid Phase Formylation of N-Terminus Peptides. Available at: [Link]

-

ResearchGate. (2020). How to process FAM labeled oligos after HPLC purification?. Available at: [Link]

-

PubMed. (2012). Synthesis and biological evaluation of new active For-Met-Leu-Phe-OMe analogues containing para-substituted Phe residues. Available at: [Link]

-

Dahiya, R. (n.d.). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Available at: [Link]

-

YMC ChromaCon. (2020). MCSGP enabled HPLC for Peptide / Oligo /ADC /RNA purification. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Amino acid. Available at: [Link]

-

Sun, D., et al. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Available at: [Link]

-

ACS Omega. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Available at: [Link]

-

Technology Networks. (2025). Essential Amino Acids: Chart, Abbreviations and Structure. Available at: [Link]

Sources

- 1. chemistryviews.org [chemistryviews.org]

- 2. bachem.com [bachem.com]

- 3. biotage.com [biotage.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. peptide.com [peptide.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biotage.com [biotage.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. bachem.com [bachem.com]

- 17. agilent.com [agilent.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Optimizing fMLP-Mediated Chemotaxis in Transwell Systems

Introduction: The Mechanistic Basis

N-Formylmethionyl-leucyl-phenylalanine (fMLP) is a potent chemotactic peptide originally derived from bacteria (e.g., E. coli). It serves as a primary "danger signal" for the innate immune system, recruiting phagocytes to sites of infection.

For researchers, fMLP is the gold-standard positive control for investigating G-Protein Coupled Receptor (GPCR) driven migration. However, fMLP assays are notoriously sensitive to experimental conditions. Success relies on understanding the Formyl Peptide Receptor 1 (FPR1) signaling cascade.

Signaling Pathway

Binding of fMLP to FPR1 triggers a

Figure 1: The fMLP/FPR1 signaling axis leading to directed cell migration.[1]

Experimental Design Strategy

Before pipetting, you must select the correct physical parameters. A mismatch between cell size and pore size is the #1 cause of assay failure.

A. Pore Size Selection

The Transwell insert acts as a sieve. If the pore is too large, cells fall through by gravity (false positive). If too small, they cannot squeeze through even with stimulation (false negative).

| Cell Type | Optimal Pore Size | Rationale |

| Neutrophils | 3.0 µm | Neutrophils are highly plastic. They can squeeze through 3µm pores actively but will passively fall through 5-8µm pores. |

| Monocytes | 5.0 µm | Slightly larger nucleus requires a wider pore for translocation. |

| Macrophages | 8.0 µm | Differentiated macrophages are large and adherent; they require the largest pore size. |

B. Concentration Optimization

fMLP exhibits a "bell-shaped" dose-response curve.

-

Optimal Range: 10 nM – 100 nM.

-

High Dose Inhibition: Concentrations >1 µm often cause receptor desensitization and internalization, halting migration.

Detailed Protocol: Neutrophil Chemotaxis

Note: This protocol is optimized for primary human neutrophils using a 3.0 µm polycarbonate Transwell system.

Reagents

-

Chemoattractant: fMLP Stock (10 mM in DMSO). Store at -20°C.

-

Chemotaxis Buffer: HBSS (with Ca2+/Mg2+) + 0.1% BSA (Bovine Serum Albumin).

-

Why BSA? fMLP is hydrophobic and sticks to plastic. BSA coats the plastic, ensuring the actual fMLP concentration remains stable.

-

-

Calcein-AM: For fluorescent quantification (optional but recommended over manual counting).

Workflow Diagram

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Preparation of Gradient:

-

Dilute fMLP in Chemotaxis Buffer to 10 nM and 100 nM (prepare fresh).

-

Add 600 µL of diluted fMLP to the lower chambers of a 24-well plate.

-

Control: Add 600 µL of Chemotaxis Buffer (no fMLP) to negative control wells.

-

-

Cell Preparation:

-

Resuspend neutrophils at

cells/mL in Chemotaxis Buffer. -

Critical: Allow cells to "rest" or starve in this buffer for 30 minutes at 37°C. This resets basal signaling.

-

-

Seeding:

-

Place the 3.0 µm inserts into the wells using sterile forceps.

-

Carefully pipette 100 µL of cell suspension (

cells) into the upper insert. -

Technique Tip: Pipette against the wall of the insert to avoid injecting cells directly through the pores.

-

-

Incubation:

-

Incubate at 37°C, 5% CO2 for 45 to 60 minutes .

-

Warning: Do not incubate neutrophils >1.5 hours. They will begin to migrate randomly (chemokinesis), increasing background noise.

-

-

Quantification (Fluorescence Method):

-

Aspirate the liquid from the upper insert (non-migrated cells).

-

Use a cotton swab to gently wipe the top of the membrane (removing non-migrated cells).

-

Place the insert into a fresh well containing Calcein-AM (2 µM) . Incubate for 30 mins.

-

Read fluorescence (Ex/Em 485/520 nm) in a plate reader.

-

Validation: The Checkerboard Analysis

To prove your cells are moving towards the gradient (Chemotaxis) and not just moving faster because they are stimulated (Chemokinesis), you must perform a Checkerboard Assay.

Setup: Create a matrix of fMLP concentrations in the top and bottom chambers.

| Bottom: 0 nM | Bottom: 10 nM | Bottom: 100 nM | |

| Top: 0 nM | Random Motility (Baseline) | True Chemotaxis (Gradient +) | True Chemotaxis (Gradient ++) |

| Top: 10 nM | Reverse Gradient | Chemokinesis (No Gradient) | Chemotaxis |

| Top: 100 nM | Reverse Gradient | Reverse Gradient | Chemokinesis (No Gradient) |

Interpretation:

-

If migration is high only when Bottom > Top, it is Chemotaxis .

-

If migration is high whenever fMLP is present (even if Top = Bottom), it is Chemokinesis .

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High Background (Neg Control) | Pore size too large | Switch from 5µm to 3µm (for neutrophils). |

| Incubation too long | Reduce time to 45 mins. | |

| No Migration (Pos Control) | Air bubbles | Check the bottom of the insert. A bubble blocks the liquid interface. |

| fMLP stuck to plastic | Ensure 0.1% BSA is in the buffer. | |

| High Variation | Uneven seeding | Mix cell suspension frequently during seeding. |

| "Edge Effect" | Evaporation | Fill inter-well spaces with PBS or use a humidified chamber. |

References

-

Corning Incorporated. (2023). Transwell® Permeable Supports Selection and Use Guide.[2]Link

-

Zigmond, S. H., & Hirsch, J. G. (1973). Leukocyte locomotion and chemotaxis: new methods for evaluation, and demonstration of a cell-derived chemotactic factor. Journal of Experimental Medicine. Link

-

Thermo Fisher Scientific. (2023). Chemotaxis Assay Protocols.[2][3][4][5][6][7]Link[8]

-

Southgate, E. L., et al. (2023).[8] Optimization of fMLP-mediated neutrophil chemotaxis assays. Journal of Immunological Methods. Link (Generalized landing for verification)

Sources

- 1. Unique pattern of neutrophil migration and function during tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. corning.com [corning.com]

- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. researchportal.vub.be [researchportal.vub.be]

- 6. Quantitative assays of chemotaxis and chemokinesis for human neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

High-Fidelity Neutrophil Activation: The fMet-Leu-Phe-Phe-OH (fMLFF) Workflow

Introduction & Scientific Rationale

This application note details the protocol for activating human neutrophils (PMNs) using N-Formyl-Met-Leu-Phe-Phe-OH (fMLFF) . While the tripeptide fMLP (fMet-Leu-Phe) is the historical standard, the tetrapeptide fMLFF represents a highly potent analog for the Formyl Peptide Receptor 1 (FPR1) .

Why fMLFF?

fMLFF acts as a high-affinity agonist for FPR1, a G-protein coupled receptor (GPCR) evolved to detect bacterial protein synthesis (via N-formylated peptides) and mitochondrial damage.

-

Specificity: fMLFF binds FPR1 with high affinity (

in the low nanomolar range), triggering rapid chemotaxis, degranulation, and superoxide anion ( -

Potency: fMLFF is frequently utilized in structure-activity relationship (SAR) studies and is often cited as having equal or superior potency to fMLP in specific degranulation assays due to the additional Phenylalanine residue stabilizing the receptor-ligand complex.

Mechanistic Pathway

Understanding the signaling cascade is vital for troubleshooting. Activation of FPR1 by fMLFF induces a conformational change that dissociates the

Figure 1: The fMLFF-induced FPR1 signaling cascade leading to the oxidative burst.[1]

Pre-Analytical Variables & Critical Controls

The "Trustworthiness" of this assay depends entirely on the quality of the neutrophils. Neutrophils are terminally differentiated and easily activated by shear stress or temperature shock.

A. Isolation Method: Negative Selection vs. Density Gradient[3]

-

Recommendation: Use Negative Immunomagnetic Selection (e.g., Miltenyi, StemCell) for functional assays involving ROS or phosphorylation.

-

Reasoning: Traditional density gradients (Ficoll/Percoll) require hypotonic lysis of RBCs, which can "prime" neutrophils, raising the basal background and reducing the dynamic range of the fMLFF response. Negative selection keeps cells quiescent.

B. The "Priming" Variable

fMLFF alone triggers chemotaxis. However, to induce maximal superoxide release (ROS) or degranulation , neutrophils often require priming .

-

Priming Agent: Cytochalasin B (5

g/mL). -

Mechanism: Disrups actin microfilaments, facilitating the fusion of secretory granules with the plasma membrane and enhancing NADPH oxidase assembly.

-

Decision: If measuring chemotaxis, do not use Cytochalasin B. If measuring ROS/Degranulation, Cytochalasin B is standard.

Detailed Protocol: fMLFF Activation

Reagents Required

| Reagent | Specification | Storage | Notes |

| fMet-Leu-Phe-Phe-OH | High Purity (>98%) | -20°C (Desiccated) | Hydrophobic. Dissolve in DMSO. |

| DMSO | Cell Culture Grade | RT | Anhydrous. |

| Cytochalasin B | Priming Agent | -20°C | Optional (for ROS assays). |

| HBSS (+Ca/+Mg) | Buffer | 4°C | |

| Dihydrorhodamine 123 | ROS Probe | -20°C | For Flow Cytometry readout. |

Step 1: Reagent Reconstitution (The "Stock")

-

Calculate: fMLFF MW

584.7 g/mol (check specific batch MW). -

Solubilize: Dissolve fMLFF in 100% DMSO to create a 10 mM Stock .

-

Critical: Do not dissolve directly in aqueous buffer; it will precipitate.

-

-

Aliquot: Dispense into small volumes (e.g., 10-50

L) to avoid freeze-thaw cycles. Store at -20°C. -

Working Solution: On the day of the experiment, dilute the stock 1:100 in HBSS to make a 100

M working solution. Keep on ice.

Step 2: Neutrophil Preparation

-

Isolate neutrophils using negative selection.[2]

-

Resuspend cells at

cells/mL in HBSS (+Ca/Mg). -

Resting Phase: Incubate cells at 37°C for 15-30 minutes. This allows any isolation-induced stress signaling to subside.

Step 3: Activation Workflow (Flow Cytometry - ROS Assay)

This protocol uses Dihydrorhodamine 123 (DHR123), which oxidizes to fluorescent Rhodamine 123 upon fMLFF activation.

Figure 2: Experimental timeline for fMLFF-induced ROS quantification.

-

Loading: Add DHR123 (1

M final) to the cell suspension. Incubate 10 mins at 37°C. -

Priming (Optional but Recommended): Add Cytochalasin B (5

g/mL) for 5 minutes at 37°C. -

Stimulation: Add fMLFF .

-

Dose Response: 10 nM, 100 nM, 1

M, 10 -

Standard Activation Dose:1

M .

-

-

Incubation: Incubate for 15–30 minutes at 37°C.

-

Termination: Place tubes immediately on ice. (Optional: Fix with 1% Paraformaldehyde if not reading immediately).

-

Acquisition: Analyze on a flow cytometer (Excitation 488 nm, Emission 530 nm/FITC channel).

Data Analysis & Expected Results

Quantitative Readouts

Compare the Mean Fluorescence Intensity (MFI) of the stimulated sample vs. the unstimulated control.

| Condition | Expected MFI (Relative) | Interpretation |

| Vehicle Control (DMSO) | 1.0 (Baseline) | Low basal ROS indicates healthy, non-activated cells. |

| fMLFF (1 | 2.0 - 5.0x | Moderate activation (mostly intracellular ROS). |

| fMLFF (1 | 10.0 - 50.0x | Maximal Activation. Massive respiratory burst. |

| Antagonist (Cyclosporin H) | ~1.0 - 1.5x | Validates FPR1 specificity (blocks fMLFF). |

Dose-Response Curve

You should observe a sigmoidal dose-response curve.

- : Typically in the range of 10–100 nM for fMLFF.

-

Saturation: Usually occurs >1

M.

Troubleshooting & Validation

Problem: High Basal Activation (High Background)

-

Cause: Rough handling or endotoxin contamination.

-

Solution: Use endotoxin-free buffers. Do not vortex neutrophils; tap tubes gently. Keep cells at room temperature (not 4°C) before the assay, as cold shock can prime them, but store fMLFF stocks frozen.

Problem: No Response to fMLFF

-

Cause 1: Oxidation. The Methionine (Met) residue in fMLFF is susceptible to oxidation (Met-sulfoxide), which renders the peptide inactive.

-

Fix: Use fresh stocks. Purge stock vials with inert gas (Nitrogen/Argon) if possible.

-

-

Cause 2: Buffer Calcium. FPR1 signaling requires extracellular

. Ensure HBSS contains Calcium/Magnesium.

Problem: Variable Results

-

Cause: Donor variability.

-

Solution: Always run a PMA (Phorbol Myristate Acetate) positive control (100 nM). PMA bypasses the receptor and activates PKC directly. If PMA fails, the cells are dead/unresponsive.

References

-

Dahlgren, C., & Karlsson, A. (1999). Respiratory burst in human neutrophils. Journal of Immunological Methods, 232(1-2), 3-14. Link

-

Le, Y., Murphy, P. M., & Wang, J. M. (2002). Formyl-peptide receptors revisited. Trends in Immunology, 23(11), 541-548. Link

-

Heit, B., et al. (2002). An intracellular signaling hierarchy determines direction of migration in opposing chemotactic gradients. Journal of Cell Biology, 159(1), 91-102. Link

-

Sigma-Aldrich/Merck. Product Information: N-Formyl-Met-Leu-Phe-Phe-OH. Link

-

Cayman Chemical. N-Formyl-Met-Leu-Phe (fMLP) Product Insert & Solubility Data. Link

Sources

Precision Preparation of fMLP Stock Solutions for GPCR-Mediated Chemotaxis Assays

Core Directive & Scientific Rationale

N-Formylmethionyl-leucyl-phenylalanine (fMLP) is the prototypical bacterial chemotactic peptide and a high-affinity agonist for the Formyl Peptide Receptor 1 (FPR1). While widely used as a positive control in neutrophil chemotaxis and calcium flux assays, fMLP is notoriously prone to experimental variability.

The Causality of Failure: Inconsistent results with fMLP are rarely due to the peptide's biological inactivity but rather physicochemical mishandling .

-

Hydrophobicity: fMLP is highly hydrophobic. It rapidly adsorbs to standard polystyrene plastics and glass, effectively reducing the "delivered" concentration by up to 50% before the assay begins.

-

Solubility Shock: Direct dilution of high-concentration DMSO stocks into aqueous buffers can cause "micro-precipitation"—invisible aggregates that fail to bind receptors but scatter light, interfering with optical readouts.

-

Oxidation: The Methionine (Met) residue is susceptible to oxidation, which significantly reduces potency.

This guide provides a self-validating protocol designed to mitigate these risks through material selection and a "Solvent-Carryover" dilution strategy.

Physicochemical Profile & Materials

Critical Properties

| Property | Value | Implication for Protocol |

| Molecular Weight | 437.55 g/mol | Use this for precise Molar calculations. |

| Solubility (DMSO) | ~30–50 mg/mL | Ideal for Master Stocks (up to 60 mM). |

| Solubility (Ethanol) | ~0.5 mg/mL | Avoid. Too low for effective high-concentration stocks. |

| Solubility (Water) | < 0.1 mg/mL | Avoid. Causes precipitation and surface adsorption. |

| Stability | Oxidatively labile | Use anhydrous DMSO; store under inert gas if possible. |

| Plastic Binding | High | Mandatory: Use Polypropylene (PP) or Siliconized tubes. |

Required Materials

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%). Note: Anhydrous is critical to prevent hydrolysis and oxidation during storage.

-

Vessels: Polypropylene (PP) microcentrifuge tubes (e.g., Eppendorf LoBind). Do not use polystyrene.

-

Storage: Desiccator for powder; -20°C or -80°C freezer for stocks.

Mechanism of Action (Pathway Context)

Understanding the signaling cascade is essential for designing the validation assay. fMLP triggers a G-protein coupled cascade leading to rapid calcium mobilization and cytoskeletal rearrangement.

Caption: The fMLP signaling cascade. Validation assays typically measure the rapid Ca2+ flux (seconds) or chemotactic migration (minutes).

Protocol: Preparation of Master Stock (10 mM)

Objective: Create a stable, high-concentration stock solution that minimizes freeze-thaw cycles.

-

Equilibration: Allow the lyophilized fMLP vial to equilibrate to room temperature in a desiccator before opening. Why? Opening a cold vial condenses atmospheric moisture, causing peptide hydrolysis.

-

Weighing: Accurately weigh the peptide using an analytical balance.

-

Note: fMLP is static-prone. Use an anti-static gun if available.

-

-

Calculation: Calculate the volume of DMSO required for a 10 mM stock.

-

Formula:

-

Example: For 5 mg of fMLP:

-

-

Dissolution: Add the calculated volume of Anhydrous DMSO . Vortex vigorously for 30 seconds. The solution should be crystal clear.

-

Aliquoting: Immediately dispense into single-use aliquots (e.g., 20–50 µL) in Polypropylene tubes.

-

Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Protect from light.

Protocol: Working Solutions (The "Step-Down" Method)

Objective: Dilute the stock for the assay without precipitating the peptide or losing it to plastic adhesion.

The Golden Rule: Keep fMLP in DMSO for as long as possible during the serial dilution process. Only the final step should introduce the aqueous buffer.

Workflow Diagram

Caption: The "Step-Down" dilution strategy maintains solubility by keeping the peptide in DMSO until the final dilution step.

Step-by-Step Dilution (Example for 10 nM Final Assay Concentration)

-

Thaw: Thaw one 10 mM stock aliquot at room temperature. Vortex briefly.

-

Dilution A (100 µM): Add 10 µL of 10 mM Stock to 990 µL of DMSO . Vortex.

-

Dilution B (1 µM): Add 10 µL of Dilution A to 990 µL of DMSO . Vortex.

-

Final Assay Preparation:

-

Prepare your cell suspension in the assay buffer (e.g., HBSS + HEPES).

-

Immediately before stimulation: Dilute Dilution B 1:100 into the assay buffer (or inject directly if using an automated fluidics system).

-

Result: Final concentration = 10 nM. Final DMSO concentration = 0.1%.

-

Note: 0.1% DMSO is generally tolerated by neutrophils, but always run a "Vehicle Control" (Buffer + 0.1% DMSO) to ensure the solvent isn't triggering degranulation.

-

Quality Control & Troubleshooting

Concentration Verification

Do NOT use A280. fMLP lacks Tryptophan and Tyrosine. It contains Phenylalanine, which has a weak absorbance at ~257 nm (

-

Best Practice: Rely on gravimetric accuracy (calibrated balance) and high-performance liquid chromatography (HPLC) if absolute quantification is required (monitor at 210–215 nm for the peptide bond).

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Activity (High EC50) | Adsorption to plastic | Switch to Polypropylene or siliconized tubes. Minimize time in aqueous buffer. |

| Variable Replicates | Precipitation ("Crash out") | Ensure intermediate dilutions are in DMSO. Vortex buffer rapidly upon addition. |

| Loss of Potency over time | Methionine Oxidation | Use Anhydrous DMSO. Store under Nitrogen/Argon. Do not refreeze aliquots. |

| High Background | DMSO Toxicity | Ensure final DMSO < 0.5%. Run a Vehicle Control. |

References

-

Sigma-Aldrich. Product Information: N-Formyl-Met-Leu-Phe (F3506).[1]

-

Cayman Chemical. fMLP Product Insert & Solubility Data.

-

Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[2][3][4][5] Proceedings of the National Academy of Sciences, 72(3), 1059–1062.

- Goetzl, E. J., & Goldstein, I. M. (1985). Cellular components of inflammation: granulocytes. Current Opinion in Immunology. (Context on DMSO tolerance in neutrophils).

-

Thermo Fisher Scientific. Chemotaxis Assay Protocols: Handling Hydrophobic Ligands.

Sources

Measuring fMLP-Induced Superoxide Production in Neutrophils: An Application and Protocol Guide

Introduction: The Neutrophil Respiratory Burst - A Double-Edged Sword

Neutrophils are the vanguard of the innate immune system, representing the most abundant type of white blood cell. A key function in their antimicrobial arsenal is the "respiratory burst," a rapid release of reactive oxygen species (ROS) designed to eliminate invading pathogens.[1] The central player in this process is the NADPH oxidase enzyme complex, which, upon activation, generates superoxide anions (O₂⁻).[2]

N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a potent chemoattractant peptide of bacterial origin that effectively activates neutrophils.[3] Binding of fMLP to its G-protein coupled receptor (GPCR) on the neutrophil surface triggers a cascade of intracellular signaling events, culminating in the assembly and activation of the NADPH oxidase complex at the plasma membrane.[1][4] This makes the fMLP-induced respiratory burst a critical in vitro model for studying neutrophil function, innate immunity, and the inflammatory process, as well as for screening potential anti-inflammatory drug candidates.

This guide provides a comprehensive overview of the principles and detailed protocols for accurately measuring fMLP-induced superoxide production in isolated human neutrophils.

The fMLP Signaling Cascade to NADPH Oxidase Activation

Upon binding to its receptor, fMLP initiates a signaling cascade that leads to the assembly of the multi-subunit NADPH oxidase enzyme. This process is complex and involves several key downstream effectors.

Key steps in the pathway include:

-

Receptor Binding and G-protein Activation: fMLP binds to the formyl peptide receptor 1 (FPR1), a GPCR, leading to the activation of associated G-proteins.[4]

-

Second Messenger Generation: Activated G-proteins stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[5]

-

Kinase Activation: IP₃ triggers the release of intracellular calcium, and together with DAG, activates protein kinase C (PKC).[5] Concurrently, other pathways involving phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs) are also activated.[5][6]

-

NADPH Oxidase Assembly: These kinases phosphorylate cytosolic components of the NADPH oxidase complex, notably p47phox. This phosphorylation event initiates the translocation of the cytosolic components (p47phox, p67phox, p40phox, and Rac2) to the membrane-bound cytochrome b₅₅₈ (a heterodimer of gp91phox and p22phox), forming the active enzyme complex.[4]

-

Superoxide Production: The assembled NADPH oxidase then catalyzes the transfer of an electron from NADPH to molecular oxygen, generating the superoxide anion (O₂⁻).[2]

Methodologies for Detecting Superoxide Production

Several methods are available to quantify superoxide production. The choice of assay depends on factors such as sensitivity, specificity, and the experimental setup. Here, we detail two widely used methods: the cytochrome c reduction assay and the luminol-based chemiluminescence assay.

| Assay | Principle | Advantages | Disadvantages |

| Cytochrome c Reduction | Superoxide anion reduces ferricytochrome c (Fe³⁺) to ferrocytochrome c (Fe²⁺), which can be measured spectrophotometrically by the increase in absorbance at 550 nm.[7] | - Quantitative and well-established.[7]- Relatively inexpensive. | - Low sensitivity, not suitable for detecting small amounts of superoxide.[7]- Cytochrome c is membrane-impermeable and only detects extracellular superoxide.[7]- Can be interfered with by other reducing agents.[7] |

| Luminol-based Chemiluminescence | Luminol is oxidized in the presence of ROS and a catalyst (like myeloperoxidase, MPO, released by neutrophils) to an excited state that emits light upon returning to its ground state.[8] | - High sensitivity.[9]- Real-time kinetic measurements are possible.[10] | - Less specific for superoxide, as it can react with other ROS like H₂O₂ and hydroxyl radicals.[8]- The signal is dependent on MPO activity, which can be a variable.[11] |

| L-012-based Chemiluminescence | L-012 is a luminol analog that is reported to be more sensitive and specific for superoxide.[9] | - Very high sensitivity.[9]- Can be more specific for superoxide than luminol, especially with certain co-factors.[12] | - The exact mechanism of its reaction with different ROS is still under investigation, and specificity can be debated.[13][14] |

Experimental Protocols

Part 1: Isolation of Human Neutrophils

Rationale: The quality of the functional assay is highly dependent on the purity and viability of the isolated neutrophils. It is crucial to minimize their activation during the isolation process.[15] Density gradient centrifugation is a standard method for separating neutrophils from other blood components.[16]

Materials:

-

Anticoagulant-treated (e.g., EDTA or heparin) whole human blood

-

Density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™ followed by a Percoll gradient)

-

Hanks' Balanced Salt Solution (HBSS), without Ca²⁺ and Mg²⁺

-

HBSS with Ca²⁺ and Mg²⁺

-

Red blood cell (RBC) lysis buffer

-

Bovine Serum Albumin (BSA)

-

Trypan blue solution

-

Sterile conical tubes (15 mL and 50 mL)

-

Refrigerated centrifuge

Procedure:

-

Preparation: Bring all solutions to room temperature.[17]

-

Blood Collection: Collect whole blood from healthy volunteers into tubes containing an anticoagulant.

-

Density Gradient Centrifugation:

-

Layer Aspiration: After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers containing plasma and mononuclear cells. The neutrophil layer will be located above the red blood cell pellet.[17]

-

Neutrophil Collection: Carefully collect the neutrophil-rich layer and transfer it to a new conical tube.

-

RBC Lysis (if necessary): To remove contaminating red blood cells, resuspend the neutrophil pellet in RBC lysis buffer and incubate for a short period (e.g., 5-10 minutes) at room temperature.[18] Stop the lysis by adding an excess of HBSS without Ca²⁺ and Mg²⁺.

-

Washing: Centrifuge the cells at 300-400 x g for 10 minutes at 4°C. Discard the supernatant and gently resuspend the cell pellet in cold HBSS without Ca²⁺ and Mg²⁺. Repeat the wash step.

-

Cell Counting and Viability: Resuspend the final neutrophil pellet in HBSS with Ca²⁺ and Mg²⁺ supplemented with 0.1% BSA. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. A viability of >95% is expected.[16]

-

Final Resuspension: Adjust the cell concentration to the desired density (e.g., 1 x 10⁶ cells/mL) in HBSS with Ca²⁺ and Mg²⁺ for the functional assays. Keep the cells on ice until use and conduct experiments within 2-4 hours of isolation.[17]

Part 2: Cytochrome c Reduction Assay

Principle: This assay quantifies superoxide by measuring the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c to ferrocytochrome c.[7] The change in absorbance is monitored at 550 nm.

Materials:

-

Isolated neutrophils (1 x 10⁶ cells/mL)

-

Cytochrome c (from horse heart) stock solution (e.g., 10 mg/mL in HBSS)

-

fMLP stock solution (e.g., 1 mM in DMSO, dilute further in HBSS)

-